十七甲基十八酸甲酯

描述

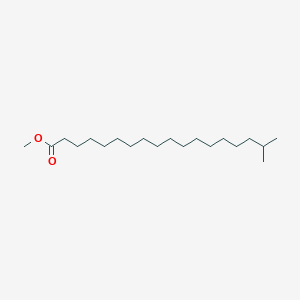

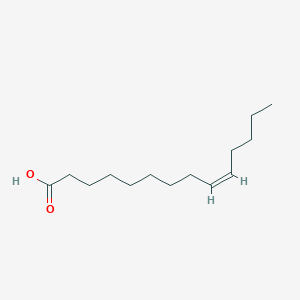

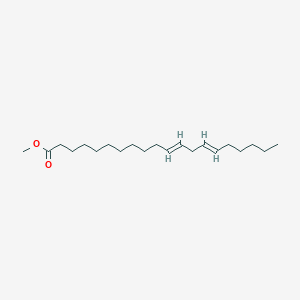

Methyl 17-methyloctadecanoate is a methyl ester derivative of a fatty acid, which is a subject of interest due to its potential biological activities and applications. The compound is related to various synthesized fatty acid methyl esters that have been studied for their chemical and physical properties, as well as their synthesis methods.

Synthesis Analysis

The synthesis of related fatty acid esters has been reported in several studies. For instance, the first total synthesis of a marine cyclopropane fatty acid, specifically the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid, was achieved in 8 steps with a 9.1% overall yield starting from 1-bromo-12-methyltridecane . Another related synthesis involved the preparation of deuterated methyl oleates from deuterated octylbromides, which included chain extension and semihydrogenation steps, yielding approximately 17% .

Molecular Structure Analysis

The molecular structure of fatty acid esters can be elucidated using various spectroscopic techniques. Carbon-13 NMR spectroscopy has been utilized to determine the chemical shifts of isomeric methyl hydroxyoctadecanoates and their acetate derivatives, with deuterium isotope effects aiding in unambiguous assignments . Infrared reflection-absorption spectroscopy (IRRAS) has also been employed to study the molecular arrangement of methyl 17,18-dihydroxyoctadecanoate at the air-water interface, revealing significant shifts in the absorption bands upon monolayer compression .

Chemical Reactions Analysis

The chemical reactivity of fatty acid esters can be explored through their involvement in various reactions. For example, the synthesis of hydroxyoctadecadienoic acid isomers from methyl linoleate using selenium dioxide as a catalyst demonstrates the potential for chemical modification of fatty acid esters . Additionally, the cytotoxic activity of synthesized cyclopropane fatty acid esters against Leishmania donovani promastigotes indicates that chemical modifications can impart biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of fatty acid esters are influenced by their molecular structure. The synthesis and characterization of isoprenoid acids and their methyl esters, including their IR, NMR, and mass spectra, as well as chromatographic mobilities and optical rotations, provide insights into their physical properties . The surface pressure-area isotherms and IRRAS studies of methyl dihydroxyoctadecanoates at the air-water interface reveal information about their surface activity and molecular orientation .

科学研究应用

1. 核磁共振波谱

十七甲基十八酸甲酯和类似化合物已在核磁共振 (NMR) 光谱的背景下得到广泛研究。例如,塔洛克 (1978) 探索了各种异构羟基十八酸甲酯的碳-13 NMR 光谱,包括那些与十七甲基十八酸甲酯结构相似的化合物,详细了解了它们的化学位移和氘同位素对这些化合物的效应 (Tulloch, 1978)。

2. 酶促合成研究

在酶促合成领域,扎尔金、劳和戈德芬 (1963) 研究了由细菌提取物催化的环丙烷脂肪酸的合成,环丙烷脂肪酸在结构上与十七甲基十八酸甲酯相关。他们的研究有助于了解涉及类似脂肪酸的生化途径 (Zalkin, Law, & Goldfine, 1963)。

3. 在材料科学中的应用

最近的研究还强调了在材料科学中使用十七甲基十八酸甲酯等化合物的应用。例如,彼得森等人 (2022) 讨论了类似化合物在涉及氧-17 的核磁共振研究中的作用,突出了它们在分子生物学和材料科学中的应用 (Peterson, Burt, Yuan, & Harper, 2022)。

4. 表观遗传学研究

该化合物也与表观遗传学研究相关。图雷茨基和米尼 (2016) 探索了糖皮质激素受体基因的 DNA 甲基化,涉及神经元特异性外显子 17 启动子。此类研究提供了宝贵的见解,了解类似化合物如何通过表观遗传机制在基因表达和行为中发挥作用 (Turecki & Meaney, 2016)。

安全和危害

作用机制

Target of Action

Methyl 17-methyloctadecanoate is a type of branched-chain saturated fatty acid

Mode of Action

The exact mode of action of Methyl 17-methyloctadecanoate is not well-documented. As a fatty acid, it may be involved in various biological processes, including energy production, cell membrane structure, and signaling pathways. It may also influence gene expression by modulating the activity of transcription factors .

Biochemical Pathways

Methyl 17-methyloctadecanoate, being a fatty acid, is likely to be involved in fatty acid metabolism. This includes beta-oxidation, a process where fatty acids are broken down to generate acetyl-CoA, which is then used in the citric acid cycle for energy production .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted through the kidneys .

Result of Action

As a fatty acid, it may play a role in energy production, cell membrane integrity, and signal transduction .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 17-methyloctadecanoate. For instance, its storage temperature is recommended to be 28°C .

属性

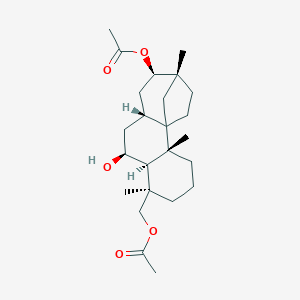

IUPAC Name |

methyl 17-methyloctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASZVQKLIMRPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339161 | |

| Record name | Methyl 17-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 17-methyloctadecanoate | |

CAS RN |

55124-97-5 | |

| Record name | Methyl 17-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)

![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)